2-(4-chlorophenoxy)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone
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Overview
Description
2-(4-chlorophenoxy)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone is a synthetic organic compound that belongs to the class of pyrazolopyrazines This compound is characterized by the presence of a chlorophenoxy group and a dihydropyrazolopyrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chlorophenoxy Intermediate: The reaction begins with the chlorination of phenol to form 4-chlorophenol, which is then reacted with an appropriate alkylating agent to produce 4-chlorophenoxyalkane.
Synthesis of the Dihydropyrazolopyrazine Core: The dihydropyrazolopyrazine core is synthesized through a cyclization reaction involving hydrazine and a suitable diketone or ketoester.
Coupling Reaction: The final step involves the coupling of the 4-chlorophenoxyalkane with the dihydropyrazolopyrazine core under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(4-chlorophenoxy)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-bromophenoxy)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone
- 2-(4-fluorophenoxy)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone
- 2-(4-methylphenoxy)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone
Uniqueness
2-(4-chlorophenoxy)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone is unique due to the presence of the chlorophenoxy group, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound may confer distinct properties compared to its analogs, making it a valuable subject of study in various research fields.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-1-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O2/c15-11-1-3-13(4-2-11)20-10-14(19)17-7-8-18-12(9-17)5-6-16-18/h1-6H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAPORIBYKOLSKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CN1C(=O)COC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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